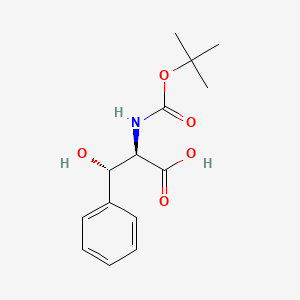

Boc-D-threo-3-phenylserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

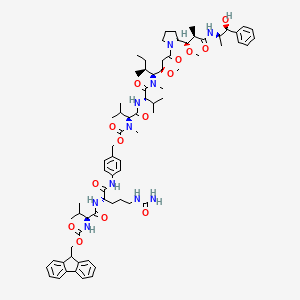

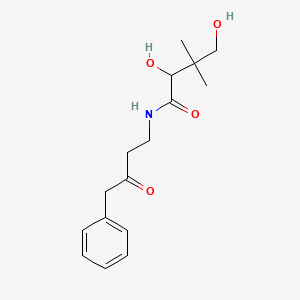

Boc-D-threo-3-phenylserine is a compound with the molecular formula C14H19NO5 . It is also known by other names such as N-tert-butoxycarbonyl-(betaS)-beta-hydroxy-D-phenylalanine .

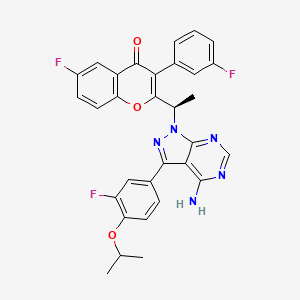

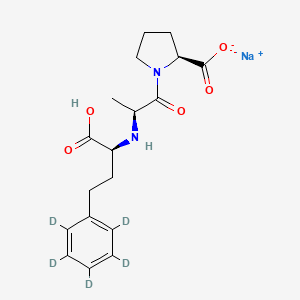

Molecular Structure Analysis

The molecular structure of Boc-D-threo-3-phenylserine is characterized by the presence of a phenyl group, a hydroxyl group, and a tert-butoxycarbonyl group . The compound has a molecular weight of 281.30 g/mol .Physical And Chemical Properties Analysis

Boc-D-threo-3-phenylserine has a molecular weight of 281.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 281.12632271 g/mol . The topological polar surface area is 95.9 Ų .Aplicaciones Científicas De Investigación

Chemical Synthesis

Boc-D-threo-3-phenylserine is a chemical compound that is used in various chemical syntheses . It is a valuable reagent in the laboratory setting, and its availability and properties make it a useful tool for chemists .

Production of β-Hydroxy-α-Amino Acids

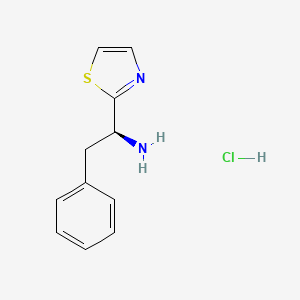

Boc-D-threo-3-phenylserine can be used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids . These compounds are important precursors for pharmaceuticals .

Threonine Aldolase Applications

Threonine aldolases (TAs) are enzymes that can use Boc-D-threo-3-phenylserine as a substrate . TAs are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Pharmaceutical Applications

The chiral β-hydroxy-α-amino acid products resulting from reactions involving Boc-D-threo-3-phenylserine are important precursors for pharmaceuticals . For example, thiamphenicol, a l-threo-phenylserine derivative, and l-threo-3,4-dihydroxyphenylserine are synthesized from these products .

Biocatalysis

Boc-D-threo-3-phenylserine can be used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This can lead to more efficient and environmentally friendly chemical processes .

Enzyme Studies

Boc-D-threo-3-phenylserine can be used in studies of enzymes like threonine aldolases . These studies can provide valuable insights into the function and behavior of these enzymes, which can have broad implications in fields like biochemistry and medicine .

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-threo-3-phenylserine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)